N-[2-Chloro-5-(trifluoromethyl)phenyl]-1H-indole-4-carboxamide
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Overview
Description
Scientific Research Applications
Inhibitors of Transcription Factors
N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, a derivative closely related to the compound of interest, has been investigated for its role as an inhibitor of transcription mediated by NF-kappaB and AP-1 transcription factors. This compound and its derivatives have shown promise in cell-based activity assays, with modifications to the pyrimidine ring affecting its activity and oral bioavailability. These findings are crucial for the development of therapeutic agents targeting diseases where NF-kappaB and AP-1 play a key role in pathogenesis (Palanki et al., 2000).
Allosteric Modulators of CB1 Receptor
Research into indole-2-carboxamides has revealed their potential as allosteric modulators of the cannabinoid type 1 receptor (CB1). These studies have identified key structural requirements for allosteric modulation of CB1, contributing to the development of potent CB1 allosteric modulators. Such compounds could have significant implications for medical treatments involving the cannabinoid system (Khurana et al., 2014).
Antituberculosis Agents
Indole-2-carboxamides have been identified as a promising new class of antituberculosis agents. Structural modifications to these compounds have led to significant improvements in their activity against Mycobacterium tuberculosis, offering a potential new avenue for tuberculosis treatment. This research is particularly relevant given the global challenge of tuberculosis and the need for new therapeutic options (Kondreddi et al., 2013).
Anticancer Properties
A new series of derivatives, including N'-(substituted phenyl)-5-chloro/iodo-3-phenyl-1H-indole-2-carbohydrazide and N-[2-(substituted phenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-iodo/chloro-3-phenyl-1H-indole-2-carboxamide, have demonstrated remarkable antiproliferative activity against a variety of cancer cell lines. These compounds have shown significant inhibitory activity on tubulin assembly, positioning them as potential scaffolds for the design of novel microtubule targeting agents, which could lead to advancements in cancer therapy (Kazan et al., 2019).
Ring-opening Polymerization Catalysts
N-(3,5-Bis(trifluoromethyl)phenyl)-1H-indole-2-carboxamide 1e has been identified as an efficient hydrogen-bonding organocatalyst for the ring-opening polymerization of l-lactide. This research demonstrates the potential of using such compounds in the development of biodegradable polymers, contributing to advancements in materials science and sustainability (Koeller et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that many indole derivatives interact with a variety of receptors, contributing to their diverse biological activities .
Mode of Action
Indole derivatives are known for their broad-spectrum biological activities, which can be attributed to their ability to bind with high affinity to multiple receptors . The specific interactions between N-[2-Chloro-5-(trifluoromethyl)phenyl]-1H-indole-4-carboxamide and its targets, as well as the resulting changes, remain to be elucidated.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may interact with multiple pathways .
Result of Action
Given the diverse biological activities of indole derivatives, the effects of this compound could potentially be wide-ranging .
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-1H-indole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N2O/c17-12-5-4-9(16(18,19)20)8-14(12)22-15(23)11-2-1-3-13-10(11)6-7-21-13/h1-8,21H,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMNPTRBKGHHPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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